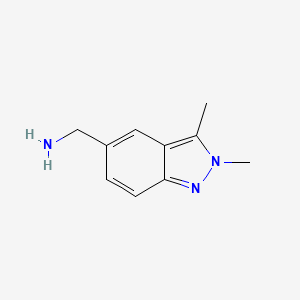

(2,3-Dimethyl-2H-indazol-5-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,3-dimethylindazol-5-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-7-9-5-8(6-11)3-4-10(9)12-13(7)2/h3-5H,6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNRGINATDNXSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NN1C)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201296622 | |

| Record name | 2,3-Dimethyl-2H-indazole-5-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201296622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234616-62-6 | |

| Record name | 2,3-Dimethyl-2H-indazole-5-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-2H-indazole-5-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201296622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Indazole Derivatives

Strategies for Regioselective Functionalization of the Indazole Nucleus

Achieving regioselectivity is a primary challenge in indazole chemistry due to the presence of two reactive nitrogen atoms (N1 and N2) and multiple carbon positions on the bicyclic ring. nih.govnih.govbeilstein-journals.org The development of methods to selectively modify one position over others is critical for the synthesis of pure, well-defined final compounds.

The direct alkylation or arylation of the indazole nitrogen atoms often yields a mixture of N1 and N2 isomers. nih.govbeilstein-journals.orgbeilstein-journals.org The final ratio of these products is highly dependent on reaction conditions such as the base, solvent, and the nature of the electrophile. nih.gov

N-Alkylation: The synthesis of N-alkylated indazoles can be directed to favor either the N1 or N2 position. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N1 selectivity, especially with indazoles bearing C3 substituents like carboxymethyl or carboxamide. nih.govresearchgate.net Conversely, conditions can be tailored to favor the N2 product. The use of certain C7-substituted indazoles, such as those with nitro or carboxylate groups, can lead to excellent N2 regioselectivity. nih.govresearchgate.net Furthermore, a metal-free approach using triflic acid (TfOH) as a catalyst has been developed for the highly regioselective N2-alkylation of indazoles with diazo compounds, achieving N2/N1 ratios of up to 100:0. rsc.org This highlights how both substituent effects and catalyst choice are pivotal in controlling the outcome of N-alkylation. nih.govresearchgate.net

N-Arylation: Copper-catalyzed N-arylation, a variant of the Ullmann condensation, is a powerful method for forming N-aryl bonds. tandfonline.comtandfonline.com These reactions can be performed with or without ligands, although the use of ligands like diamines or 1,10-phenanthroline (B135089) can enhance catalyst reactivity and allow for milder conditions. tandfonline.comacs.org Studies have shown that CuI with a diamine ligand can achieve excellent regioselectivity for the N1-arylation of indazole. acs.org Ligand-free systems have also been developed, offering a simpler and more cost-effective strategy for the C-N cross-coupling of indazole with various aryl bromides, yielding N-arylated products in good to excellent yields. tandfonline.comtandfonline.com

| Desired Isomer | Typical Conditions | Key Factors | Selectivity | Reference |

|---|---|---|---|---|

| N1-Alkylation | NaH in THF with alkyl halide | Chelation by C3 substituent with Na+ | High N1 selectivity (>99% for some substrates) | nih.govnih.govresearchgate.net |

| N2-Alkylation | TfOH with diazo compound | Metal-free acid catalysis | High N2 selectivity (up to 100%) | rsc.org |

| N2-Alkylation | Various bases with C7-substituted indazoles (e.g., NO2, CO2Me) | Electronic effects of ring substituents | Excellent N2 selectivity (≥96%) | nih.govresearchgate.net |

Direct C-H functionalization has emerged as a highly efficient and atom-economical approach for modifying heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. nih.govbits-pilani.ac.in For indazoles, this strategy allows for the introduction of various substituents directly onto the carbon framework.

The C3 position of the indazole ring is a common target for functionalization. chim.it Transition metals, particularly palladium and copper, are frequently used to catalyze these transformations. researchgate.netrsc.org For instance, palladium-catalyzed C-H arylation of 2H-indazoles with aryl iodides or bromides can proceed in high yield. chim.itresearchgate.net Similarly, rhodium(III) catalysts have been employed for the C-H functionalization and cyclative capture of azobenzenes with aldehydes to produce N-aryl-2H-indazoles in a single step. acs.orgnih.gov These methods often exhibit broad substrate scope and functional group tolerance, making them valuable tools for late-stage functionalization in drug discovery. researchgate.netrsc.org

Existing substituents on the indazole ring can play a crucial role in directing the regioselectivity of subsequent functionalization reactions. This can occur through steric hindrance or by electronic influence. For example, in the rhodium-catalyzed synthesis of indazoles from unsymmetrical azobenzenes, the reaction can be controlled to functionalize the less sterically hindered C-H bond. acs.orgnih.gov

Furthermore, directing groups can be temporarily installed to guide a reaction and then subsequently removed. An example is the use of a readily cleavable N-aryl substituent, which can direct C-H activation and is later removed through oxidation, providing access to indazoles without N-substitution. acs.orgnih.gov This strategy enhances the synthetic utility of C-H functionalization methods by allowing access to a wider range of final products.

Transition Metal-Catalyzed Synthetic Routes to Indazoles

Transition metal catalysis is indispensable in modern organic synthesis, enabling the construction of complex heterocyclic rings and facilitating a wide array of cross-coupling reactions. researchgate.net Palladium and copper catalysts are particularly prominent in the synthesis and functionalization of indazoles.

Palladium catalysts are exceptionally versatile and are used in both the formation of the indazole ring itself (cyclization) and its subsequent modification (coupling).

Cyclization: Intramolecular cyclization reactions catalyzed by palladium are a key method for constructing the indazole core. For example, tosylhydrazones can undergo a palladium-catalyzed intramolecular ortho-amination to form indazoles. nih.gov Another approach involves the aerobic oxidative cyclization of N-aryl imines, which allows for the atom-economical assembly of indole (B1671886) rings (a related heterocycle) from simple anilines and ketones, a strategy that can be adapted for indazole synthesis. acs.org

Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction is one of the most powerful methods for forming C-C bonds and is widely used to introduce aryl or vinyl substituents onto the indazole scaffold. nih.govrsc.orgmdpi.com This reaction typically involves coupling a halo-indazole with a boronic acid in the presence of a palladium catalyst and a base. researchgate.netnih.govrsc.org For example, 3-iodo-1H-indazole can be effectively coupled with various organoboronic acids to achieve C-3 functionalization. mdpi.com Similarly, C7-bromo-4-substituted-1H-indazoles have been successfully used in Suzuki-Miyaura reactions to produce a series of novel C7-arylated indazoles. nih.govrsc.org

| Reaction Type | Substrates | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | C7-bromo-4-substituted-1H-indazoles + Arylboronic acids | Palladium catalyst + Base | C7-arylated 4-substituted 1H-indazoles | nih.govrsc.org |

| Suzuki-Miyaura Coupling | 3-Iodo-1H-indazole + Organoboronic acids | Pd complex immobilized on ionic liquid | C3-functionalized 1H-indazoles | mdpi.com |

| Intramolecular Cyclization | Tosylhydrazones | Pd(OAc)2 with Cu(OAc)2 and AgO2CCF3 | Indazoles | nih.gov |

Copper catalysts, being less expensive than palladium, offer an attractive alternative for many synthetic transformations. tandfonline.com They are particularly effective in promoting annulation (ring-forming) reactions and various functionalization processes.

Annulation: Copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones provides a convenient route to N-phenyl- and N-thiazolyl-1H-indazoles. nih.govbeilstein-journals.org While yields from o-chloro derivatives are sometimes lower than from o-bromo analogs, the starting materials are often more readily available and cheaper. nih.gov Another innovative approach is the copper-catalyzed intramolecular hydroamination of 2-alkynylazobenzenes, which proceeds in a single step to afford 3-alkenyl-2H-indazoles in high yields. nih.gov

Functionalization: Beyond N-arylation, copper catalysis is used for C-H functionalization. For example, a copper-catalyzed C3 amination of 2H-indazoles has been developed. researchgate.net There are also methods for the highly enantioselective C3-allylation of 1H-N-(benzoyloxy)indazoles using copper hydride (CuH) catalysis, which allows for the creation of C3-quaternary chiral centers. nih.gov These advanced methods demonstrate the power of copper catalysis in creating complex and stereochemically rich indazole derivatives.

Cycloaddition Reactions in Indazole Construction

Cycloaddition reactions represent a cornerstone in heterocyclic synthesis, providing a direct and efficient means to construct the indazole ring system.

The [3+2] dipolar cycloaddition of diazo compounds with arynes, generated in situ from precursors like o-(trimethylsilyl)aryl triflates, is a highly effective method for synthesizing a wide array of substituted indazoles. researchgate.netorganic-chemistry.orgorgsyn.org This reaction typically proceeds under mild conditions at room temperature, offering good to excellent yields. researchgate.netorganic-chemistry.org

The nature of the diazo compound influences the final product. orgsyn.org Simple diazomethane (B1218177) derivatives tend to form N-unsubstituted or 1-arylated indazoles, depending on the stoichiometry of the reagents. organic-chemistry.org In contrast, diazo compounds bearing dicarbonyl groups can undergo a subsequent acyl migration to selectively yield 1-acyl or 1-alkoxycarbonyl indazoles. researchgate.netorganic-chemistry.org The reaction exhibits broad substrate and functional group tolerance, making it a valuable tool for creating libraries of structurally diverse indazoles. organic-chemistry.org

The versatility of this approach is further demonstrated by the reaction of arynes with sydnones, which are stable cyclic 1,3-dipoles. nih.govnih.gov This [3+2] cycloaddition is followed by a spontaneous retro-[4+2] extrusion of carbon dioxide to cleanly afford 2H-indazoles in high yields, with no contamination from the 1H-isomers. nih.govnih.gov

Table 2: [3+2] Cycloaddition Reactions for Indazole Synthesis

| Dipole | Dipolarophile | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|

| Diazo Compounds | Arynes | 1H-Indazoles, 1-Acyl-1H-indazoles | Mild conditions, high yields, potential for acyl migration | researchgate.netorganic-chemistry.org |

| Sydnones | Arynes | 2H-Indazoles | High yields, excellent selectivity, no 1H-indazole contamination | nih.govnih.gov |

| N-Tosylhydrazones (in situ diazo) | Arynes | 3-Substituted Indazoles | Readily available starting materials, good yields | organic-chemistry.org |

Green Chemistry Approaches in Indazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indazole derivatives, focusing on reducing waste, energy consumption, and the use of hazardous materials.

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, significantly accelerating reaction times and often improving yields compared to conventional heating methods. rasayanjournal.co.injchr.org This technique has been successfully employed for the functionalization and synthesis of indazoles. rasayanjournal.co.in

For instance, the synthesis of 1-aryl-1H-indazoles has been achieved through a highly efficient one-pot, two-step microwave-assisted procedure. researchgate.net This method involves the initial formation of arylhydrazones from 2-halobenzaldehydes or 2-haloacetophenones and phenylhydrazines, followed by a CuI/diamine-catalyzed intramolecular N-arylation, all under microwave irradiation. researchgate.net The reaction times are dramatically reduced, often from hours to minutes, with good to excellent yields. rasayanjournal.co.inresearchgate.net

Microwave irradiation has also been used in the synthesis of various indazole derivatives with potential biological activities, often using water as a solvent, which further enhances the green credentials of the method. jchr.orgjchr.org The rapid and uniform heating provided by microwaves allows for better reaction control and contributes to more sustainable synthetic processes. jchr.org The synthesis of N-substituted 1,2,3-triazolylmethyl indole derivatives has also been shown to be more efficient under microwave irradiation compared to conventional methods, with higher yields and shorter reaction times. nih.gov

Biocatalysis offers an environmentally benign alternative for the synthesis of complex molecules, utilizing enzymes that operate under mild conditions, typically in aqueous media. chemrxiv.org While enzymatic routes to many privileged N-heterocyclic scaffolds have been established, the biocatalytic synthesis of indazoles has remained a challenge until recently. chemrxiv.org

A groundbreaking development in this area is the nitroreductase-triggered formation of indazoles. chemrxiv.org In this process, 2-nitrobenzylamine derivatives are selectively reduced by nitroreductases, such as NfsA and BaNTR1, to form reactive nitrosobenzylamine intermediates. chemrxiv.org These intermediates then spontaneously cyclize and aromatize to yield the corresponding indazole structures with excellent conversions. chemrxiv.org The regioselectivity of the cyclization can be controlled by the substitution pattern of the starting material, leading to either 1H- or 2H-indazoles. chemrxiv.org

A significant advantage of this biocatalytic approach is its compatibility with other enzymatic transformations, enabling the development of chemoenzymatic cascade reactions. chemrxiv.org For example, a sequential cascade coupling a nitroreductase with an imine reductase has been successfully demonstrated for the synthesis of N-methyl-2H-indazole from inexpensive starting materials like 2-nitrobenzaldehyde (B1664092) and methylamine. chemrxiv.org

Specific Synthetic Considerations for Aminomethyl-Indazole Derivatives (e.g., (2,3-Dimethyl-2H-indazol-5-yl)methanamine)

Aminomethyl-indazole derivatives are important building blocks in medicinal chemistry. The synthesis of "this compound" and related structures requires specific strategic considerations.

A common route to aminomethyl-indazoles involves the reduction of a suitable precursor. For example, 5-(bromomethyl)-1-THP-indazole can be converted to the corresponding azide, which is then reduced to afford 5-(aminomethyl)-1-THP-indazole. acs.org

The synthesis of N,2,3-trimethyl-2H-indazol-6-amine, a key intermediate for the anticancer drug pazopanib, involves a multi-step sequence starting from 3-methyl-6-nitro-1H-indazole. researchgate.net This process includes reduction of the nitro group and multiple methylation steps. researchgate.net The synthesis of (2,3-Dimethyl-2H-indazol-5-yl)methanol, a direct precursor to the target amine, has also been reported. biosynth.com

One synthetic approach to substituted indazoles that can be adapted for aminomethyl derivatives involves the cyclization of substituted o-toluidines via an N-nitroso intermediate, followed by functional group manipulations. acs.org For instance, a nitro group can be reduced to an amine, which is then further functionalized. acs.org Another strategy employs a palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines to form 2-aryl-2H-indazoles. organic-chemistry.org

The synthesis of 3-amino-1H-indazole derivatives can be achieved by reacting 5-bromo-2-fluorobenzonitrile (B68940) with hydrazine (B178648) hydrate, followed by Suzuki coupling to introduce substituents at the 5-position. mdpi.com The amino group at the 3-position can then be further elaborated. mdpi.com

Advancements in the Synthesis of Indazole Derivatives: A Focus on this compound

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent scaffold in medicinal chemistry. google.com The diverse pharmacological activities exhibited by substituted indazoles have driven extensive research into novel and efficient synthetic methodologies. This article delves into the advanced synthetic strategies for a specific derivative, this compound, exploring the introduction of the methanamine functionality and the intricate precursor chemistry involved.

1 General Methodologies for Introduction of Methanamine Functionality

Reductive Amination of an Aldehyde: A primary and highly effective method for producing methanamines is the reductive amination of the corresponding aldehyde. This one-pot reaction involves the initial formation of an imine from the aldehyde and an amine source (such as ammonia (B1221849) or an ammonium (B1175870) salt), which is then reduced in situ to the desired amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) and its derivatives being common choices.

Reduction of a Nitrile: An alternative and robust route to methanamines is through the reduction of a nitrile (cyanide) group. This transformation can be accomplished using various reducing agents, including lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon), or other metal hydrides. The nitrile itself can be introduced onto the indazole ring through methods like the Sandmeyer reaction, starting from an aminoindazole precursor. wikipedia.org

Conversion from a Carboxylic Acid or its Derivatives: While a more multi-step approach, a carboxylic acid can be converted into a methanamine. The carboxylic acid can be reduced to the corresponding alcohol, which is then converted to a halide or a mesylate. Subsequent reaction with an amine source, such as ammonia or a protected amine equivalent, followed by deprotection if necessary, yields the methanamine. Alternatively, the carboxylic acid can be converted to an amide, which is then reduced to the amine.

The Gabriel Synthesis: This classic method involves the reaction of a primary alkyl halide with potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine. In the context of indazole-methanamines, the corresponding (halomethyl)indazole would be the required precursor.

| Method | Precursor Functional Group | Key Reagents | Product |

| Reductive Amination | Aldehyde (-CHO) | NH₃, Reducing Agent (e.g., NaBH₄) | Methanamine (-CH₂NH₂) |

| Nitrile Reduction | Nitrile (-CN) | Reducing Agent (e.g., LiAlH₄, H₂/Catalyst) | Methanamine (-CH₂NH₂) |

| From Carboxylic Acid | Carboxylic Acid (-COOH) | 1. Reduction (e.g., LiAlH₄) 2. Halogenation/Mesylation 3. Amination | Methanamine (-CH₂NH₂) |

| Gabriel Synthesis | Halomethyl (-CH₂X) | Potassium Phthalimide, Hydrazine | Methanamine (-CH₂NH₂) |

2 Precursor Chemistry and Reaction Pathways Leading to Substituted Indazole-Methanamines

The synthesis of this compound necessitates a carefully planned reaction sequence to construct the core indazole structure with the desired substitution pattern. A plausible and efficient pathway involves the initial synthesis of a suitably functionalized indazole precursor, followed by the introduction of the methanamine group at the C-5 position.

A logical synthetic route commences with a substituted nitroaniline. For instance, the synthesis of the related 2,3-dimethyl-6-nitro-2H-indazole has been reported starting from 3-methyl-6-nitro-1H-indazole. google.comchemicalbook.com A similar strategy can be envisioned for the 5-nitro isomer.

Pathway 1: Via Nitrile Reduction

A robust pathway to this compound proceeds through a nitrile intermediate. This multi-step synthesis would likely involve the following key transformations:

Nitration: Starting with an appropriate indazole, such as 3-methyl-1H-indazole, nitration would introduce a nitro group onto the benzene ring. The position of nitration can be influenced by the existing substituents and reaction conditions. Synthesis of 5-nitroindazole (B105863) from 2-methyl-4-nitroaniline (B30703) has been documented. chemicalbook.com

Methylation: The subsequent N-methylation of the indazole ring is a critical step. The use of a methylating agent like dimethyl carbonate can provide the desired 2,3-dimethyl-2H-indazole isomer. google.com It is important to control the regioselectivity of this reaction to obtain the N-2 methylated product, which is a common challenge in indazole chemistry. researchgate.net

Reduction of the Nitro Group: The nitro group at the C-5 position is then reduced to an amine. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Sandmeyer Reaction: The resulting 5-amino-2,3-dimethyl-2H-indazole can be converted to the corresponding nitrile (2,3-dimethyl-2H-indazole-5-carbonitrile) via the Sandmeyer reaction. wikipedia.orgnumberanalytics.com This reaction involves the formation of a diazonium salt from the primary aromatic amine, followed by treatment with a copper(I) cyanide. wikipedia.org

Reduction of the Nitrile: The final step is the reduction of the nitrile group to the methanamine. This can be accomplished with a strong reducing agent like lithium aluminum hydride or through catalytic hydrogenation to yield this compound.

| Step | Starting Material | Reaction | Key Reagents | Intermediate/Product |

| 1 | 3-Methyl-1H-indazole | Nitration | HNO₃/H₂SO₄ | 3-Methyl-5-nitro-1H-indazole |

| 2 | 3-Methyl-5-nitro-1H-indazole | N-Methylation | Dimethyl carbonate | 2,3-Dimethyl-5-nitro-2H-indazole |

| 3 | 2,3-Dimethyl-5-nitro-2H-indazole | Nitro Reduction | SnCl₂/HCl | 5-Amino-2,3-dimethyl-2H-indazole |

| 4 | 5-Amino-2,3-dimethyl-2H-indazole | Sandmeyer Reaction | 1. NaNO₂/HCl 2. CuCN | 2,3-Dimethyl-2H-indazole-5-carbonitrile |

| 5 | 2,3-Dimethyl-2H-indazole-5-carbonitrile | Nitrile Reduction | LiAlH₄ or H₂/Catalyst | This compound |

Pathway 2: Via Reductive Amination of an Aldehyde

An alternative strategy would involve the preparation of 2,3-dimethyl-2H-indazole-5-carbaldehyde as a key intermediate.

Formylation: A formyl group can be introduced at the C-5 position of a 2,3-dimethyl-2H-indazole precursor. This could potentially be achieved through various formylation reactions, such as the Vilsmeier-Haack reaction, if the indazole ring is sufficiently activated.

Reductive Amination: The resulting 2,3-dimethyl-2H-indazole-5-carbaldehyde can then be subjected to reductive amination. Reaction with ammonia in the presence of a suitable reducing agent like sodium cyanoborohydride would yield the target this compound.

The existence of the related compound, (2,3-Dimethyl-2H-indazol-5-yl)methanol, suggests that this aldehyde precursor is synthetically accessible, as the alcohol can be readily oxidized to the aldehyde.

Spectroscopic and Advanced Analytical Characterization in Indazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Indazole Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H (proton) and ¹³C (carbon-13) NMR are the most common NMR techniques used for the structural analysis of indazole derivatives. The chemical shifts (δ), reported in parts per million (ppm), of the hydrogen and carbon nuclei are indicative of their local electronic environment.

For (2,3-Dimethyl-2H-indazol-5-yl)methanamine, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the two methyl groups, the aminomethyl group, and the aromatic protons on the indazole ring. Based on data from analogous compounds like 2,3-dimethyl-2H-indazol-6-amine and 2,3-dimethyl-6-nitro-2H-indazole, the N-methyl and C-methyl protons typically appear as singlets in the upfield region of the spectrum. chemicalbook.comchemicalbook.com The protons of the aminomethyl group (-CH₂NH₂) would likely present as a singlet, while the amino protons themselves might appear as a broad singlet. The aromatic protons would exhibit characteristic splitting patterns (doublets and triplets) in the downfield region, with their specific chemical shifts and coupling constants being influenced by the position of the aminomethyl substituent.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbon atoms of the methyl groups would resonate at high field, while the aromatic and indazole ring carbons would appear at lower field. The specific chemical shifts of the aromatic carbons are particularly useful for confirming the substitution pattern on the benzene (B151609) ring portion of the indazole scaffold.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted 2,3-Dimethyl-2H-indazoles This table presents data from closely related compounds to illustrate expected chemical shift ranges.

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2,3-dimethyl-6-nitro-2H-indazole chemicalbook.com | - | Signals for methyl and aromatic protons would be observed. | Signals for methyl and aromatic carbons would be observed. |

| 2-(p-tolyl)-2H-indazole rsc.org | CDCl₃ | 8.30 (s, 1H), 7.80-7.73 (m, 3H), 7.67-7.65 (m, 1H), 7.32-7.25 (m, 3H), 7.10-7.06 (m, 1H), 2.38 (s, 3H) | 149.7, 138.3, 137.9, 130.1, 126.7, 122.8, 122.3, 120.8, 120.4, 120.3, 117.9, 21.0 |

| 5-methoxy-2-phenyl-2H-indazole rsc.org | CDCl₃ | 8.20 (s, 1H), 7.84-7.82 (m, 2H), 7.69-7.67 (m, 1H), 7.49-7.45 (m, 2H), 7.35-7.32 (m, 1H), 7.04-7.01 (m, 1H), 6.84-6.83 (m, 1H), 3.81 (s, 3H) | 155.6, 146.8, 140.6, 129.5, 127.5, 122.8, 122.1, 120.5, 119.3, 119.2, 96.4, 55.3 |

The synthesis of substituted indazoles can sometimes lead to the formation of regioisomers, which have the same molecular formula but different arrangements of substituents. Advanced 2D NMR techniques, such as the Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for distinguishing between these isomers. NOESY experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of Indazole Compounds

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₁₃N₃), the exact molecular weight is 175.1109 g/mol .

In an electron ionization (EI) mass spectrum, the compound would be expected to show a molecular ion peak (M⁺) at m/z 175. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. A characteristic fragmentation for a benzylamine (B48309) derivative like this would be the cleavage of the C-C bond between the aromatic ring and the aminomethyl group, leading to a stable benzylic cation. The fragmentation of the indazole ring itself can also provide structural clues. researchgate.net

Table 2: Predicted Molecular Ion and Key Fragments for this compound

| Species | Formula | Predicted m/z |

| Molecular Ion [M]⁺ | [C₁₀H₁₃N₃]⁺ | 175 |

| [M - NH₂]⁺ | [C₁₀H₁₁N₂]⁺ | 159 |

| [M - CH₂NH₂]⁺ | [C₉H₉N₃]⁺ | 146 |

Infrared (IR) Spectroscopy for Functional Group Identification in Indazole Scaffolds

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary amine and the C-H bonds of the methyl and aromatic groups. The N-H stretching vibrations of the primary amine typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are usually observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene (B1212753) groups appear just below 3000 cm⁻¹. Bending vibrations for the N-H group would be expected around 1590-1650 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Stretch | 3300-3500 (two bands) |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| C=C Aromatic | Stretch | 1450-1600 |

| N-H | Bend | 1590-1650 |

X-ray Crystallography for Solid-State Structural Determination of Indazole Derivatives

X-ray crystallography is a technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. This method offers definitive proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.

While a crystal structure for this compound is not publicly available, data from the closely related compound 2,3-dimethyl-6-nitro-2H-indazole illustrates the type of detailed information that can be obtained. nih.gov The crystal structure of this analog confirms the planarity of the indazole ring system. nih.gov The analysis also reveals details about intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the packing of the molecules in the crystal lattice. nih.gov For this compound, X-ray crystallography would definitively confirm the connectivity of the atoms and the substitution pattern on the indazole ring.

Table 4: Crystal Data for the Analogous Compound 2,3-Dimethyl-6-nitro-2H-indazole nih.gov

| Parameter | Value |

| Chemical Formula | C₉H₉N₃O₂ |

| Molecular Weight | 191.19 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.5800 (13) |

| b (Å) | 7.2050 (14) |

| c (Å) | 10.752 (2) |

| α (°) | 75.07 (3) |

| β (°) | 74.67 (3) |

| γ (°) | 66.73 (3) |

| Volume (ų) | 444.81 (19) |

| Z | 2 |

Elemental Analysis in Compound Verification and Purity Assessment

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimental values are then compared to the theoretical percentages calculated from the molecular formula to confirm the empirical formula and assess the purity of the sample.

For this compound, with the molecular formula C₁₀H₁₃N₃, the theoretical elemental composition can be readily calculated. A close agreement between the experimentally determined percentages and the theoretical values would provide strong evidence for the compound's identity and purity.

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.011 | 10 | 120.11 | 68.54% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 7.48% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 23.99% |

| Total | 175.235 | 100.00% |

Computational and Theoretical Chemistry Studies of Indazole Derivatives

Molecular Docking Investigations for Ligand-Target Interactions in Indazole Research

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govresearchgate.net In indazole research, it is extensively used to screen virtual libraries and to understand how these derivatives interact with biological targets at the molecular level. nih.gov Studies have successfully employed docking to evaluate the binding efficacy of novel indazole compounds against a variety of protein targets implicated in diseases like cancer. nih.govbohrium.com

For instance, a series of 3-carboxamide indazole derivatives were docked against a renal cancer-related protein (PDB: 6FEW), where derivatives 8v, 8w, and 8y showed the highest binding energies, indicating strong potential interactions. nih.govrsc.orgresearchgate.net Similarly, in a study targeting breast cancer, newly synthesized indazole derivatives were docked into the active site of the aromatase enzyme. The results identified compound 5f as a potential lead molecule with a strong binding affinity of -8.0 kcal/mol, forming key interactions with active site residues Arg115 and Met374.

In another study focused on histone deacetylase (HDAC) inhibitors for breast cancer, molecular docking was used to screen 43 indazole derivatives. nih.gov This led to the design of 10 new compounds with superior docking scores (ranging from -7.9 to -9.3 kcal/mol) compared to the approved drug Raloxifene (-8.5 kcal/mol). nih.gov These computational models are crucial for rationalizing the structure-activity relationships (SARs) and guiding the optimization of lead compounds. mdpi.comnih.gov The insights gained from the specific interactions, such as hydrogen bonds and hydrophobic contacts, are invaluable for designing more potent and selective inhibitors. worldscientific.com

| Indazole Derivative Series | Protein Target | Key Findings/Best Compound | Binding Energy/Score | Reference |

|---|---|---|---|---|

| 3-Carboxamide indazoles | Renal Cancer Protein (6FEW) | Compounds 8v, 8w, 8y | Not specified, but highest in series | nih.govresearchgate.net |

| Substituted indazoles | Aromatase | Compound 5f | -8.0 kcal/mol | |

| Designed HDAC Inhibitors | HDAC (6CE6) | Designed Compound P5 | -9.3 kcal/mol | nih.gov |

| 1H-Indazole analogs | Cyclooxygenase-2 (COX-2) | Compound with difluorophenyl group | -9.11 kcal/mol | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For indazole derivatives, QSAR studies are instrumental in predicting the activity of untested compounds and in understanding which structural features are crucial for their biological function. nih.govresearchgate.net

A QSAR study on indazole derivatives as Hypoxia-inducible factor (HIF-1α) inhibitors was conducted to correlate structural features with inhibitory activity. nih.gov The resulting 3D-QSAR models, based on steric and electrostatic fields, provided a structural framework for designing new, more potent inhibitors. nih.gov Similarly, a study on 43 indazole compounds as HDAC inhibitors for breast cancer employed QSAR to develop predictive models using multiple linear regression (MLR). nih.gov The models were cross-validated using the leave-one-out (LOO) method to ensure their predictive power, successfully identifying compounds with superior inhibitory activity (pIC₅₀ > 9.0). nih.gov

Another investigation focused on indazole compounds inhibiting SAH/MTAN-mediated quorum sensing. nih.gov The developed QSAR model could explain and predict 85.2% and 78.1% of the variance in inhibitory activity, respectively, demonstrating good statistical reliability and predictive potential. nih.gov These models rely on calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that quantify the physicochemical characteristics of the molecules, which are then correlated with their activities. researchgate.net

| Parameter | Description | Value | Reference |

|---|---|---|---|

| R² | Squared correlation coefficient (Goodness of fit) | 0.852 | nih.gov |

| Q² | Cross-validated squared correlation coefficient (Internal predictivity) | 0.781 | nih.gov |

| r²m(test) | Metric for external validation | 0.636 | nih.gov |

| SEE | Standard Error of Estimate | 0.490 | nih.gov |

Molecular Dynamics (MD) Simulations for System Stability and Conformational Analysis of Indazole Complexes

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. nih.govresearchgate.net This technique is applied to indazole-protein complexes to assess their stability, validate docking poses, and understand the dynamic nature of the interactions. nih.govnih.govworldscientific.com

MD simulations were performed on a complex of an indazole derivative with the HIF-1α protein, which showed that the most potent compound was quite stable in the active site. nih.gov In another study, MD simulations were used to investigate the unbinding pathways of indazole from the active site of the CYP2E1 enzyme, revealing that the ligand egress is gated by specific phenylalanine residues. nih.govresearchgate.net Such studies are crucial for understanding how a ligand enters and exits a deeply buried active site. nih.govresearchgate.net

Researchers also used MD simulations to study indazole-3-carboxylic acid and its metal complexes as inhibitors of nitric oxide synthase. researchgate.net The simulations confirmed that the inhibitors remained stable in the docking region throughout the simulation period. researchgate.net Furthermore, analysis of parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (RoG) from MD trajectories of newly designed indazol-pyrimidine derivatives confirmed the stability of the compounds within the target protein's binding pocket over a 20 ns simulation time. nih.gov These simulations offer a rigorous assessment of the ligand-protein complex stability, which is a critical step in computational drug design. worldscientific.com

| System Studied | Purpose of Simulation | Key Insight | Reference |

|---|---|---|---|

| Indazole derivative with HIF-1α | Assess binding stability | The ligand-protein complex was stable in the active site. | nih.gov |

| Indazole with CYP2E1 | Investigate ligand unbinding pathways | Identified two primary unbinding channels (2a and 2c) gated by Phe residues. | nih.govresearchgate.net |

| Indazole-3-carboxylic acid metal complexes with Nitric Oxide Synthase | Confirm binding mode and stability | Inhibitors remained stable in the docking region during the simulation. | researchgate.net |

| Indazol-pyrimidine derivatives | Evaluate protein-ligand stability | RMSD, RMSF, and RoG analyses suggested complex stability over 20 ns. | nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity of Indazole Rings

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. nih.govresearchgate.net In the context of indazole derivatives, DFT calculations are employed to determine various physicochemical properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO-LUMO energy gap (ΔE) is a crucial parameter, as it provides insights into the chemical reactivity and kinetic stability of a molecule. nih.govrsc.org

In a study of novel 3-carboxamide indazole derivatives, DFT calculations using the B3LYP/6-311+ level of theory were performed. nih.gov The analysis revealed that compounds 8a, 8c, and 8s had the most substantial HOMO-LUMO energy gaps, indicating high kinetic stability. nih.govresearchgate.net DFT is also used to calculate global reactivity descriptors and to generate Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution and help identify sites susceptible to electrophilic and nucleophilic attack. nih.gov

Theoretical evaluations of indazole derivatives as corrosion inhibitors have also utilized DFT to calculate quantum chemical parameters. researchgate.net These studies correlate properties like HOMO energy (electron-donating ability) and LUMO energy (electron-accepting ability) with the molecule's performance. researchgate.net The electronic properties of the indazole ring system, with its two nitrogen atoms, can be finely tuned by different substituents, and DFT provides a robust theoretical framework for understanding these modifications. acs.org

| Compound Series | Calculated Property | Significance | Reference |

|---|---|---|---|

| 3-Carboxamide indazoles (8a-8z) | HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and kinetic stability. Compounds 8a, 8c, 8s had the largest gaps. | nih.govresearchgate.net |

| Halogenated 1H-indazoles | Quantum Chemical Parameters (HOMO, LUMO) | Used to evaluate and compare corrosion inhibition properties. | researchgate.net |

| Indazole-3-carboxylic acid metal complexes | Geometries and Electronic Structures | Showed that M-OH2 bond strength correlates with biological activity. | researchgate.net |

| Azoles on Cu(111) surface | Adsorption Energy, Chemical Hardness | Explained bonding trends and reactivity on metal surfaces. | acs.org |

In Silico Approaches for Novel Indazole Compound Design and Scaffold Exploration

In silico approaches encompass a range of computational methods that are integrated to facilitate the design of novel compounds and the exploration of new chemical scaffolds. nih.govresearchgate.net For indazole derivatives, these strategies often begin with a known active compound or a biological target and utilize computational tools to propose new molecules with improved properties. exlibrisgroup.combohrium.comnih.gov

A scaffold-based approach has proven effective for generating new indazole derivatives targeting the B-Raf proto-oncogene. bohrium.comresearchgate.net By modifying the core indazole nucleus, researchers designed compounds with enhanced binding affinity and better drug-like properties. bohrium.com Structure-based drug design, which relies on the 3D structure of the target protein, has been used to develop indazole derivatives as inhibitors of targets like epidermal growth factor receptor (EGFR) and Janus kinase (JAK). nih.gov

Fragment-based drug design is another powerful in silico technique used in indazole research. exlibrisgroup.com This method involves identifying small molecular fragments that bind to the target and then computationally linking them to create a more potent lead compound. exlibrisgroup.com These design strategies are often coupled with predictive models for ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure that the newly designed compounds have favorable pharmacokinetics. nih.govnih.gov The ultimate goal is to expand the chemical library of potential therapeutic agents and identify promising candidates for further preclinical and clinical development. nih.govnih.gov

Mechanistic Investigations of Indazole Derivative Interactions with Biological Targets Pre Clinical/in Vitro Focus

Enzyme Inhibition Studies by Indazole Scaffolds

Indazole derivatives have been extensively investigated as inhibitors of a wide range of enzymes implicated in various disease pathologies. The versatility of the indazole core allows for the design of potent and selective inhibitors for several enzyme families.

One of the most notable examples is Pazopanib, a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases. nih.gov Structurally, Pazopanib features a (2,3-dimethyl-2H-indazol-6-yl)methylamino moiety. nih.gov Its inhibitory action is crucial in anti-angiogenic cancer therapies. nih.gov Beyond VEGFR, the indazole scaffold has been successfully incorporated into inhibitors of other kinases, such as Aurora kinases and fibroblast growth factor receptor (FGFR). For instance, a derivative, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide, demonstrated potent FGFR1 inhibitory activity with an IC₅₀ value of 30.2 ± 1.9 nM. nih.gov

The indazole nucleus is also a key component in the development of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune suppression. Certain 3-substituted 1H-indazoles have shown significant IDO1 inhibitory activity, with IC₅₀ values in the nanomolar range. nih.gov Furthermore, indazole-based compounds have been explored as inhibitors of phosphoinositide-dependent kinase-1 (PDK1), with some derivatives exhibiting IC₅₀ values as low as 80 nM. nih.gov

Another area of investigation involves the inhibition of H+/K+-ATPases. A benzimidazole (B57391) derivative containing a tetrahydro-2H-indazol-3-ol moiety, BMT-1, was found to inhibit the activity of H+/K+-ATPases in activated T cells, suggesting a potential role in immunomodulation. mdpi.comnih.gov

The following table summarizes the inhibitory activities of selected indazole derivatives against various enzymes.

| Indazole Derivative Class | Target Enzyme | Key Findings (IC₅₀) |

| (2,3-dimethyl-2H-indazol-6-yl)methylamino derivative (Pazopanib) | VEGFR | Potent pan-VEGFR inhibitor nih.gov |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide derivative | FGFR1 | 30.2 ± 1.9 nM nih.gov |

| 3-substituted 1H-indazoles | IDO1 | 720 nM and 770 nM for lead compounds nih.gov |

| 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives | PDK1 | 80 nM and 90 nM for lead compounds nih.gov |

| 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol (BMT-1) | H+/K+-ATPase | Inhibition of enzyme activity in activated T cells mdpi.comnih.gov |

Receptor Interaction and Antagonism/Agonism Studies with Indazole Derivatives

The structural flexibility of the indazole ring system also lends itself to interactions with various receptors, leading to either agonistic or antagonistic effects. These interactions are highly dependent on the substitution patterns around the indazole core.

In the realm of G-protein coupled receptors (GPCRs), indazole derivatives have been identified as potent modulators. For example, a series of substituted 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives were synthesized and evaluated for their activity at serotonin (B10506) receptors. One of these compounds, (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine (YM348), emerged as a potent 5-HT2C receptor agonist with an EC₅₀ value of 1.0 nM and high selectivity over 5-HT2A receptors. ebi.ac.uk

Furthermore, a novel series of isothiazole (B42339) derivatives incorporating a 2-methyl-2H-indazol-5-yl group were discovered as selective negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). researchgate.net One particular compound from this series demonstrated favorable pharmacokinetic properties and significant mGlu5 receptor occupancy in preclinical models. researchgate.net

The interaction of indazole derivatives is not limited to GPCRs. The aforementioned Pazopanib acts as a potent antagonist of VEGFRs, a family of receptor tyrosine kinases. nih.gov This antagonism blocks the downstream signaling pathways initiated by vascular endothelial growth factor (VEGF). nih.gov

The table below highlights the receptor interactions of specific indazole derivatives.

| Indazole Derivative | Receptor Target | Type of Interaction | Key Findings (Potency) |

| (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine (YM348) | 5-HT2C Receptor | Agonist | EC₅₀ = 1.0 nM ebi.ac.uk |

| (1R,2R)-N-(4-(6-isopropylpyridin-2-yl)-3-(2-methyl-2H-indazol-5-yl)isothiazol-5-yl)-2-methylcyclopropanecarboxamide | mGlu5 Receptor | Negative Allosteric Modulator | Potent and orally efficacious researchgate.net |

| Pazopanib | VEGFR | Antagonist | Potent pan-VEGFR inhibitor nih.gov |

Exploration of Indazole Derivative Modulation of Cellular Pathways in in vitro Models

The enzymatic and receptor-level interactions of indazole derivatives translate into the modulation of various cellular signaling pathways, which have been extensively studied in in vitro models.

The inhibitory effect of Pazopanib on VEGFRs directly impacts the VEGF signaling pathway, a critical driver of angiogenesis. nih.gov By blocking this pathway, Pazopanib can inhibit the proliferation and migration of endothelial cells, key processes in the formation of new blood vessels. nih.gov

Indazole derivatives targeting kinases such as Aurora kinases and PDK1 also exert their effects by modulating cellular pathways involved in cell cycle progression and survival. nih.gov For instance, inhibition of Aurora kinases by indazole-based compounds can lead to defects in mitosis and ultimately, apoptosis of cancer cells. nih.gov Similarly, PDK1 inhibitors can disrupt the PI3K/AKT signaling pathway, which is frequently hyperactivated in cancer and promotes cell growth and survival. nih.gov

The indazole derivative BMT-1, which inhibits H+/K+-ATPase, has been shown to modulate T cell proliferation. mdpi.comnih.gov In in vitro studies using anti-CD3/CD28 stimulated T cells, BMT-1 arrested the cell cycle progression from the G1 to the S phase without affecting IL-2 production. mdpi.com This suggests that the immunosuppressive effect of BMT-1 is mediated through the inhibition of H+/K+-ATPases and subsequent down-regulation of intracellular pH. mdpi.comnih.gov

The modulation of cellular pathways by selected indazole derivatives is summarized below.

| Indazole Derivative | Cellular Pathway Modulated | In Vitro Model | Observed Effect |

| Pazopanib | VEGF Signaling Pathway | Endothelial Cells | Inhibition of proliferation and migration nih.gov |

| Aurora Kinase Inhibitors | Cell Cycle Progression | Cancer Cell Lines | Mitotic defects, apoptosis nih.gov |

| PDK1 Inhibitors | PI3K/AKT Signaling Pathway | Cancer Cell Lines | Inhibition of cell growth and survival nih.gov |

| BMT-1 | T Cell Proliferation | Activated T Cells | Cell cycle arrest at G1/S phase mdpi.comnih.gov |

Structure-Activity Relationship (SAR) Derivation for Indazole Derivatives in Mechanistic Contexts

The development of potent and selective indazole-based modulators of biological targets relies heavily on understanding their structure-activity relationships (SAR). SAR studies provide crucial insights into how chemical modifications to the indazole scaffold and its substituents influence biological activity.

For the 3-substituted 1H-indazoles developed as IDO1 inhibitors, SAR studies revealed that the presence of the 1H-indazole ring and a suitably substituted carbohydrazide (B1668358) moiety at the C3 position were critical for their potent inhibitory activities. nih.gov

In the case of the 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives acting as 5-HT2C receptor agonists, SAR exploration led to the identification of (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine (YM348) as a highly potent and selective compound. ebi.ac.uk This highlights the importance of the ethyl group at the 7-position of the furo[2,3-g]indazole core and the stereochemistry of the ethylamine (B1201723) side chain for optimal receptor interaction. ebi.ac.uk

SAR studies on pyrazolo[1,5-a]pyrimidines, which share a bicyclic nitrogen-containing core with indazoles, as inhibitors of mycobacterial ATP synthase have also been reported. semanticscholar.org These studies demonstrated that specific substitutions on the phenyl rings of the 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine scaffold significantly impacted their anti-mycobacterial activity. semanticscholar.org

For trisubstituted isoxazoles acting as allosteric RORγt inverse agonists, SAR studies around the isoxazole (B147169) core led to the discovery of compounds with sub-micromolar potency. dundee.ac.uk These studies provided a deeper understanding of the structural requirements for effective allosteric modulation of RORγt. dundee.ac.uk

The following table outlines key SAR findings for various indazole and related derivative series.

| Derivative Series | Biological Target | Key SAR Findings |

| 3-substituted 1H-indazoles | IDO1 | 1H-indazole ring and a substituted carbohydrazide at C3 are crucial. nih.gov |

| 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives | 5-HT2C Receptor | Ethyl group at the 7-position and the (S)-stereochemistry of the side chain enhance potency and selectivity. ebi.ac.uk |

| 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines | Mycobacterial ATP synthase | Substituent patterns on the phenyl rings are critical for activity. semanticscholar.org |

| Trisubstituted isoxazoles | RORγt (allosteric site) | Modifications around the isoxazole core influence inverse agonist potency. dundee.ac.uk |

Indazole Derivatives As Chemical Probes and Building Blocks in Organic Synthesis

Utilization of Indazole Scaffolds, including Aminomethyl-Indazoles, in Complex Molecule Construction

The indazole scaffold is a cornerstone in the assembly of complex, biologically active molecules. researchgate.net Synthetic chemists have developed numerous methods to construct the indazole core and introduce a variety of functional groups, allowing for extensive structural diversification. nih.govnih.gov These methods include classical cyclization strategies and modern metal-catalyzed cross-coupling reactions. nih.govorganic-chemistry.org

One particularly useful class of derivatives is the aminomethyl-indazoles. The aminomethyl group provides a reactive handle for further synthetic transformations, enabling the straightforward incorporation of the indazole moiety into larger molecular frameworks. For instance, recent methodologies have focused on the N-N bond-forming oxidative cyclization of readily available 2-aminomethyl-phenylamines to produce various substituted indazoles, including the 2H-indazole tautomeric form which is frequently used in drug design. acs.orgorganic-chemistry.org This highlights the dual role of the aminomethyl group, first as a directing group for the cyclization and then as a point for further elaboration.

The versatility of the indazole scaffold is demonstrated by its presence in numerous compounds developed for therapeutic purposes. The ability to modify the scaffold at various positions, including the N1 and N2 nitrogens of the pyrazole (B372694) ring and multiple sites on the benzene (B151609) ring, allows chemists to fine-tune the steric and electronic properties of the final molecule. This modulation is crucial for optimizing interactions with biological targets. acs.org For example, in the development of kinase inhibitors, different alkyl groups on the indazole nitrogen can be used to probe hydrophobic regions within the enzyme's binding site. acs.org

The synthesis of complex molecules often involves a convergent approach where key fragments are prepared separately and then joined. Aminomethyl-indazoles are ideal building blocks for such strategies, enabling their linkage to other heterocyclic systems or functional groups to create novel chemical entities. nih.gov

Development of Indazole-Based Chemical Libraries for High-Throughput Screening Initiatives

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds to identify "hits"—molecules that interact with a specific biological target. nih.govthermofisher.com The success of HTS campaigns relies heavily on the quality and diversity of the chemical libraries being screened. mdpi.com These libraries are collections of molecules that can be either broadly diverse to cover a wide chemical space or focused on particular target families, such as kinases or G-protein-coupled receptors. thermofisher.comstanford.edu

Given the proven biological relevance of the indazole scaffold, the development of indazole-based chemical libraries for HTS is a logical and fruitful strategy. nih.govnih.gov These libraries are designed to explore the structure-activity relationships (SAR) around the indazole core by systematically varying substituents at different positions. By creating a matrix of related compounds, researchers can quickly identify which structural features are important for biological activity.

An example of this approach is the use of in silico (computational) HTS to screen a digital library of compounds against a target protein structure. nih.govnih.gov In one study targeting the ULK1 kinase, a virtual library of approximately 650,000 compounds was screened, leading to the identification of an indazole-based hit. nih.gov Subsequent optimization, guided by the initial SAR data, involved synthesizing a focused library of indazole analogs to improve potency and selectivity. nih.govnih.gov This process often involves parallel synthesis techniques to efficiently produce a large number of derivatives for testing.

The design of these libraries often incorporates key structural motifs known to be important for target binding. For instance, a library of 1H-indazole-3-amine derivatives was synthesized based on the knowledge that this fragment is effective at binding to the hinge region of protein kinases. nih.gov

Table 1: Examples of Compound Libraries for HTS This table is for illustrative purposes and lists general types of libraries used in drug discovery.

| Library Type | Description | Provider/Source Examples |

| Diverse Screening Collection | A large set of structurally diverse, drug-like molecules designed to cover a broad chemical space. | ChemDiv, Chembridge, Enamine stanford.edu |

| Known Bioactives Library | A collection of compounds with known pharmacological activities, including FDA-approved drugs, used for assay validation and drug repurposing. | LOPAC1280, NIH Clinical Collection, Selleckchem stanford.edu |

| Focused/Targeted Libraries | Collections of compounds designed to interact with a specific family of biological targets. | ChemDiv Kinase Libraries, Maybridge Focused Libraries (e.g., for GPCRs, Ion Channels) thermofisher.comstanford.edu |

| Fragment Libraries | Composed of low molecular weight compounds ("fragments") for use in fragment-based drug discovery to identify highly efficient binding interactions. | Maybridge Ro3 Library, Life Chemicals Fragment Libraries thermofisher.com |

Role of Specific Indazole Substructures, such as (2,3-Dimethyl-2H-indazol-5-yl)methanamine, as Key Synthetic Intermediates

Within the broad class of indazole derivatives, specific substitution patterns are often required to achieve a desired biological effect. Consequently, the synthesis of particular indazole substructures as key intermediates is a critical step in the production of many active pharmaceutical ingredients (APIs).

One such crucial building block is This compound . While this specific compound is not as widely documented as its N,2,3-trimethyl-2H-indazol-6-amine analog, its structural motif is highly relevant. The closely related N,2,3-trimethyl-2H-indazol-6-amine is a key intermediate in the synthesis of Pazopanib, a potent oral anticancer drug used to treat renal cell carcinoma and soft tissue sarcoma. researchgate.netresearchgate.netnih.gov Pazopanib functions as a multi-targeted tyrosine kinase inhibitor, and the 2,3-dimethyl-2H-indazole moiety is essential for its binding to the ATP pocket of vascular endothelial growth factor receptors (VEGFR). nih.gov

The synthesis of these key indazole intermediates often requires a multi-step approach. For example, a novel route to synthesize the related N,2,3-trimethyl-2H-indazol-6-amine starts from 3-methyl-6-nitro-1H-indazole. researchgate.netresearchgate.net The process involves a sequence of reduction of the nitro group to an amine, followed by methylation steps. researchgate.net The selective methylation of the indazole nitrogen at the N2 position is a crucial transformation that can be challenging due to the potential for methylation at the N1 position. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2,3-Dimethyl-2H-indazol-5-yl)methanamine, and how do reaction conditions influence yield?

- Methodology :

-

Step 1 : Start with 5-aminoindazole derivatives. Introduce methyl groups at positions 2 and 3 via alkylation using methyl iodide and a base (e.g., NaH) in DMF at 60–80°C for 6–12 hours .

-

Step 2 : Functionalize the indazole core with a methanamine group. A reductive amination approach using formaldehyde and sodium cyanoborohydride in methanol (pH 4–6, 24–48 hours, room temperature) is commonly employed .

-

Optimization : Yields improve with controlled stoichiometry (1:1.2 molar ratio of indazole to formaldehyde) and inert atmosphere (N₂/Ar). Purify via column chromatography (SiO₂, EtOAc/hexane) or recrystallization (ethanol/water) .

Table 1 : Comparative Synthesis Conditions

Step Reagents Solvent Temp (°C) Yield (%) Reference Alkylation MeI, NaH DMF 80 65–75 Reductive Amination HCHO, NaBH₃CN MeOH 25 50–60

Q. What analytical techniques are critical for characterizing this compound?

- X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal structures. Data collection requires single crystals grown via slow evaporation (e.g., ethanol/water mixtures). Anisotropic displacement parameters validate molecular geometry .

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ confirms substitution patterns. Key signals: indazole C5-methanamine (~δ 3.8 ppm, singlet) and methyl groups (δ 2.1–2.4 ppm) .

- Mass Spectrometry : High-resolution ESI-MS (m/z calculated for C₁₀H₁₃N₃: 175.11) verifies molecular ion peaks and fragmentation patterns .

Q. How is purity assessed and optimized during synthesis?

- HPLC Analysis : Use a C18 column (MeCN/H₂O + 0.1% TFA, gradient elution) to quantify purity (>95% target). Adjust mobile phase pH to resolve amine-related tailing .

- Recrystallization : Optimize solvent polarity (e.g., EtOH/H₂O 70:30) to remove unreacted starting materials. Monitor via TLC (Rf ~0.4 in EtOAc/hexane 1:1) .

Advanced Research Questions

Q. How can this compound be evaluated for target engagement in pharmacological studies?

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity (KD). Immobilize the compound on CM5 chips (SPR) or titrate against target proteins (ITC) in PBS (pH 7.4, 25°C) .

- Cellular Activity : Test in luciferase-based reporter assays (e.g., riboswitch-dependent gene regulation). EC₅₀ values are derived from dose-response curves (0.1–100 µM) .

Q. What strategies resolve contradictions in biological activity data across assays?

- Orthogonal Validation : Combine biochemical (SPR/ITC) and cellular (reporter gene) assays. Discrepancies may arise from off-target effects or assay-specific conditions (e.g., buffer ionic strength) .

- Structural Analysis : Perform co-crystallization with target proteins (SHELX suite) to confirm binding modes. Anomalous data (e.g., SHELXD for experimental phasing) clarify ligand-protein interactions .

Q. How are reaction conditions optimized for scale-up synthesis?

- Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation steps. Pd/C in EtOH (50°C, 10 bar H₂) reduces reaction time by 30% compared to Ni .

- Solvent Effects : Replace DMF with DMAc to improve solubility of intermediates while minimizing side reactions. Monitor via in situ FTIR (C=O stretch at ~1650 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.